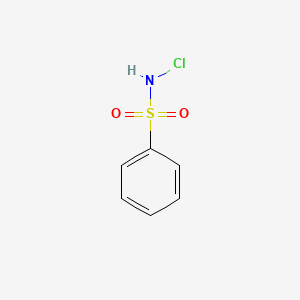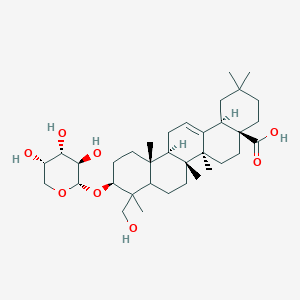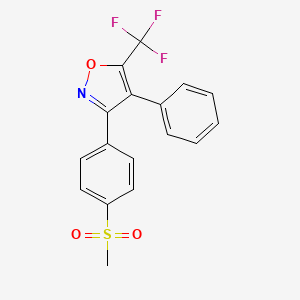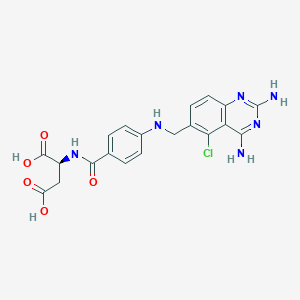
Chlorasquin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorasquin is an inhibitor of dihydrofolate reductase.
Applications De Recherche Scientifique
Antiviral Research and COVID-19 Treatment
Chloroquine has gained attention for its potential benefit in treating COVID-19. Recent studies indicate that Chloroquine could be effective in limiting the replication of SARS-CoV-2, the virus causing COVID-19, in vitro. This has led to its inclusion in clinical trials and treatment guidelines in some countries (Touret & de Lamballerie, 2020). Moreover, ethical considerations in off-label research during the COVID-19 pandemic have highlighted the need for high-quality scientific research and rigorous review processes when repurposing drugs like Chloroquine (Li et al., 2022).
Potential in Cancer Therapies
Chloroquine has been studied for its potential as an agent in cancer therapies. It is found to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This suggests that Chloroquine could enhance the efficacy of conventional cancer therapies when used in combination (Solomon & Lee, 2009).
Resistance in Malaria Treatment
Chloroquine has historically been used as a first-line treatment for malaria, but there is increasing resistance to it. A systematic review and meta-analysis showed that Chloroquine resistance is present in many countries endemic for Plasmodium vivax, the parasite causing malaria (Price et al., 2014).
Quantification in Human Blood Samples
Advancements in high-throughput extraction techniques for quantifying Chloroquine and its metabolite in blood matrices indicate its importance in clinical pharmacokinetic samples. This is crucial for monitoring drug levels in patients undergoing treatment (Kaewkhao et al., 2019).
Patent Review for Chloroquine Compounds
Chloroquine's biochemical properties have inspired its repurposing in managing various infectious/noninfectious diseases. A review of patents over the last 5 years highlights the chemical structures, potential therapeutic applications, and rationale behind the development of Chloroquine and its derivatives (Njaria et al., 2015).
Propriétés
Numéro CAS |
18921-73-8 |
|---|---|
Nom du produit |
Chlorasquin |
Formule moléculaire |
C20H19ClN6O5 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H19ClN6O5/c21-16-10(3-6-12-15(16)17(22)27-20(23)26-12)8-24-11-4-1-9(2-5-11)18(30)25-13(19(31)32)7-14(28)29/h1-6,13,24H,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t13-/m0/s1 |
Clé InChI |
GWIBVUFMBFNYLT-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chlorasquin; Ccnsc 529,861; Ccnsc-529,861; Ccnsc529,861; SK 29861; SK-29861; SK29861; NSC 529861; NSC-529861; NSC529861; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)

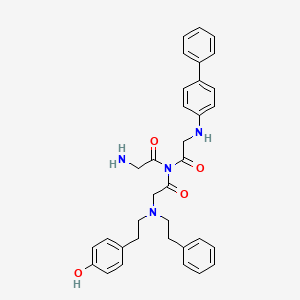
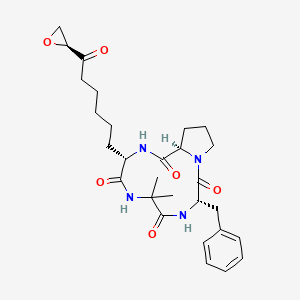
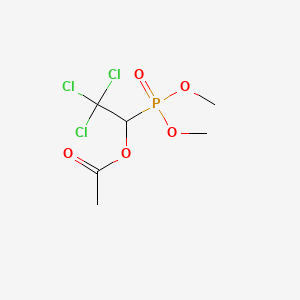

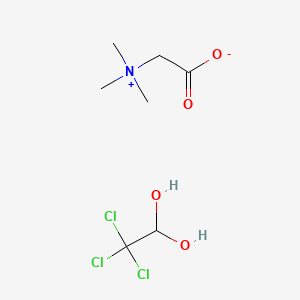
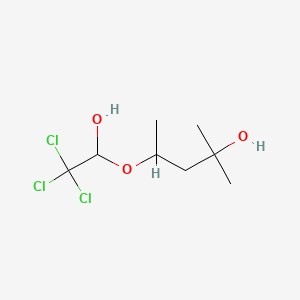

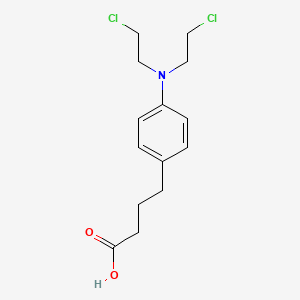
![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)
